![molecular formula C5H5Cl2NO3 B2670310 2-Acetamido-3,3-dichloroacrylic acid CAS No. 60388-97-8](/img/structure/B2670310.png)
2-Acetamido-3,3-dichloroacrylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of acridone-N-acetamides involves the Ullmann condensation where 2-chloro benzoic acid and substituted anilines are reacted in the presence of a copper catalyst followed by cyclization with polyphosphoric acid . Another study reported a Ni (II)-catalyzed cascade annulation reaction for the synthesis of 4-aryl-substituted isotetronic acids from 2-acetamido-3-arylacrylates via vinylic C–H functionalization .Scientific Research Applications
Metabolism Studies
2-Acetamido compounds, like 2-acetamido-4-chloromethylthiazole, are studied for their metabolic pathways in organisms. In rats, this compound metabolizes into various derivatives, indicating the potential biochemical transformations of similar compounds (Chatfield & Hunter, 1973).
Fluorescent Probing in Environmental Samples
2-Acetamido compounds can be used as molecular probes. For example, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide serves as a fluorescent probe for detecting carbonyl compounds in environmental water samples, showcasing the utility of similar acetamido compounds in environmental monitoring (Houdier et al., 2000).
Anticancer Drug Synthesis
2-Acetamido compounds are important in drug synthesis. N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows promise as an anticancer agent, highlighting the potential of 2-acetamido-3,3-dichloroacrylic acid in pharmaceutical research (Sharma et al., 2018).
High-Resolution Mass Spectrometry
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose and related compounds are analyzed using high-resolution mass spectrometry. This suggests the applicability of this compound in detailed structural and compositional analysis (Dougherty et al., 1973).
pH Imaging in Magnetic Resonance Spectroscopy
N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a type of 2-acetamido compound, is useful in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This indicates potential applications in medical imaging and diagnostics (Flavell et al., 2015).
Asymmetric Hydrogenation Catalysis
2-Acetamido compounds can be catalyzed asymmetrically using rhodium complexes. This is significant for chemical synthesis, particularly in the creation of optically active compounds (Kinting & Krause, 1986).
Safety and Hazards
properties
IUPAC Name |
2-acetamido-3,3-dichloroprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NO3/c1-2(9)8-3(4(6)7)5(10)11/h1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZLRCCRIHNHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=C(Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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